

Adenosine Thiamine Triphosphate in Plant and Fungal Physiology: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Adenosine thiamine triphosphate*

Cat. No.: *B1254895*

[Get Quote](#)

Abstract

Adenosine thiamine triphosphate (AThTP) is a naturally occurring, yet enigmatic, derivative of thiamine (Vitamin B1). First discovered in bacteria under conditions of metabolic stress, its presence and physiological significance in eukaryotes, particularly plants and fungi, remain subjects of ongoing investigation. This technical guide provides a comprehensive overview of the current state of knowledge regarding AThTP in plant and fungal systems. It covers the existing, albeit sometimes conflicting, evidence for its presence, delves into its hypothetical biosynthesis and metabolic pathways, and explores its potential role as a signaling molecule in stress responses. This document also presents adapted experimental protocols for the detection and quantification of AThTP and summarizes the available data to guide future research in this emerging area.

Introduction to Adenosine Thiamine Triphosphate (AThTP)

Thiamine and its phosphorylated derivatives, primarily thiamine diphosphate (ThDP), are essential for all living organisms, acting as a crucial cofactor for enzymes in central carbon metabolism.^[1] Beyond the well-established coenzymatic role of ThDP, other thiamine derivatives have been identified, including thiamine triphosphate (ThTP) and the adenylated form, **adenosine thiamine triphosphate** (AThTP).^[1] AThTP is structurally unique, consisting of a thiamine diphosphate moiety linked to an adenosine monophosphate (AMP) molecule.

In the bacterium *Escherichia coli*, AThTP accumulates under conditions of carbon starvation, suggesting a role as a molecular "alarmone" that signals metabolic stress.[\[2\]](#) This has led to the hypothesis that AThTP may serve a similar signaling function in eukaryotes. However, its study in plants and fungi has been hampered by its apparently low intracellular concentrations and the lack of dedicated analytical methods.

AThTP in Plant Physiology

The existence and physiological role of AThTP in plants are currently not well-established, with conflicting reports in the literature.

2.1. Evidence for Presence

An early report suggested the presence of AThTP in the roots of *Arabidopsis thaliana*.[\[1\]](#) However, this finding has been difficult to reproduce. A more recent, comprehensive study utilizing a sensitive liquid chromatography-mass spectrometry (LC-MS/MS) method was unable to detect AThTP in either the shoots or roots of *Arabidopsis thaliana* under standard growth conditions, while other thiamine derivatives like ThTP were readily quantifiable.[\[3\]](#) This discrepancy suggests that if AThTP is present in plants, it may be under the following circumstances:

- Confined to specific tissues or cell types not yet analyzed in detail.
- Present only during specific developmental stages.
- Induced under highly specific environmental or stress conditions that have not been replicated in subsequent studies.

Further metabolomic profiling of various plant species under a wide array of abiotic and biotic stresses is required to definitively determine the extent of AThTP's presence in the plant kingdom.[\[4\]](#)[\[5\]](#)[\[6\]](#)

2.2. Potential Physiological Roles

Given the lack of consistent detection, any proposed role for AThTP in plant physiology remains speculative. If present, it could potentially function as a signaling molecule in response to energy deprivation or other metabolic stresses, analogous to its proposed role in bacteria.

Extracellular ATP is a known signaling molecule in plants, involved in responses to wounding, pathogen attack, and other stresses.^{[7][8][9]} It is conceivable that an intracellular derivative like AThTP could play a role in a distinct signaling network.

AThTP in Fungal Physiology

The evidence for AThTP in fungi, particularly in the model yeast *Saccharomyces cerevisiae*, is more consistent than in plants, though still limited.

3.1. Presence and Role as a Stress Alarmone

AThTP has been detected in yeast, where it is also hypothesized to function as a stress alarmone.^{[1][2]} In *S. cerevisiae*, carbon starvation leads to a drastic decrease in intracellular ATP levels and a loss of fermentative capacity.^{[10][11][12][13][14]} While studies have focused on the dynamics of ATP and storage carbohydrates during starvation, the specific role of AThTP in this response has not been fully elucidated. It is proposed that, similar to its function in *E. coli*, AThTP may accumulate in fungal cells experiencing energy deprivation, potentially modulating metabolic pathways to conserve resources and promote survival. The regulation of sporulation and pathogenesis in fungi is complex and often linked to nutrient availability and stress responses.^{[15][16][17]} AThTP could potentially play a signaling role in these processes, although direct evidence is currently lacking.

Data Presentation: AThTP Detection in Various Organisms

The following table summarizes the reported presence or absence of AThTP in different biological systems based on available literature. The lack of quantitative values underscores the need for further research in this area.

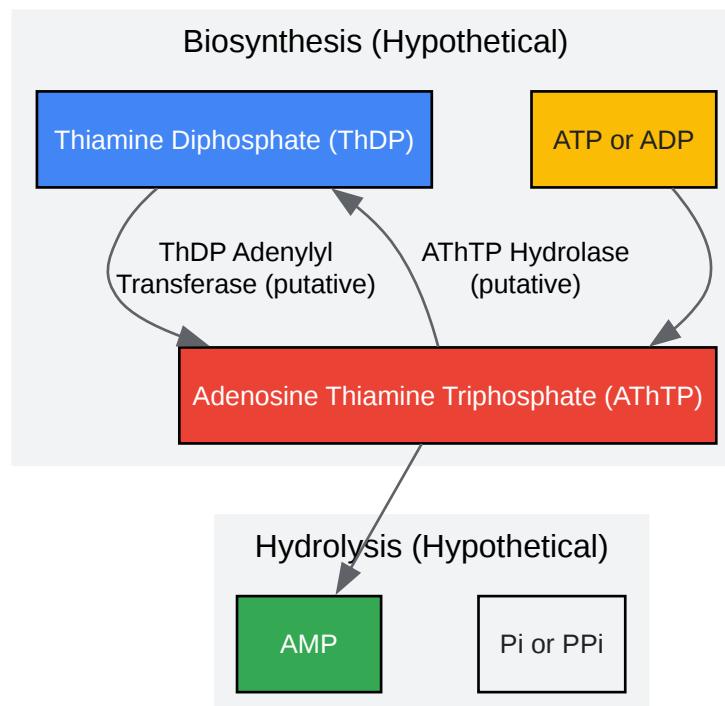
Organism/Tissue	Presence Reported	Conditions	Reference(s)
Escherichia coli	Yes (up to 15-20% of total thiamine)	Carbon starvation	[2]
Arabidopsis thaliana (Roots)	Yes (low levels)	Not specified	[1]
Arabidopsis thaliana (Shoots & Roots)	Not Detected	Standard growth conditions	[3]
Saccharomyces cerevisiae (Yeast)	Yes (low levels)	Not specified	[1][2]
Animal Tissues (e.g., liver, brain)	Yes (low levels)	Normal physiological conditions	[18][19]

Biosynthesis and Metabolism of AThTP

The enzymatic pathways for AThTP synthesis and degradation have not been fully characterized in plants and fungi. The known pathway in *E. coli* serves as the primary model.

5.1. Biosynthesis

In *E. coli*, AThTP is synthesized from thiamine diphosphate (ThDP) and either ATP or ADP. This reaction is catalyzed by the enzyme thiamine diphosphate adenylyl transferase.


Homologs of this enzyme have not yet been identified in plant or fungal genomes.

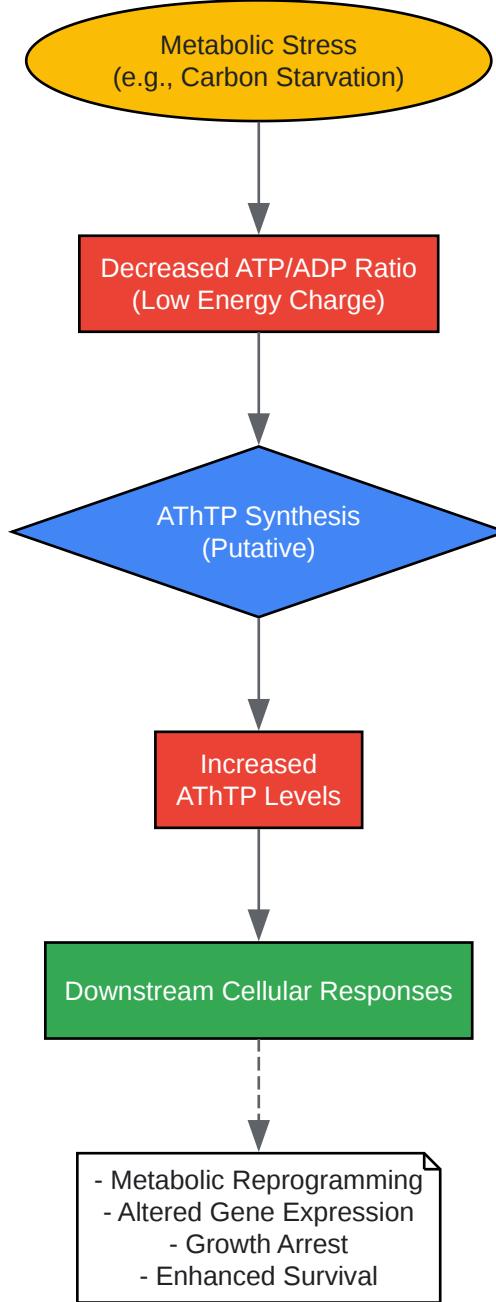
5.2. Hydrolysis

An AThTP hydrolase activity has been identified in animal tissues, which degrades AThTP back to ThDP and AMP.[18] The presence of a similar enzymatic activity in plants and fungi is plausible as a mechanism to regulate AThTP levels, but this has not been experimentally confirmed.

Diagram: Hypothetical AThTP Metabolic Pathway

Hypothetical AThTP Metabolism in Plants and Fungi

[Click to download full resolution via product page](#)


Caption: Hypothetical metabolic pathway for AThTP synthesis and hydrolysis in plants and fungi.

AThTP as a Putative Signaling Molecule

The primary hypothesis for AThTP's function in plants and fungi is its role as a signaling molecule, or "alarmone," in response to metabolic stress, particularly energy depletion.

Diagram: Hypothetical AThTP Signaling in Stress Response

Hypothetical Role of AThTP in Stress Signaling

[Click to download full resolution via product page](#)

Caption: Conceptual model of AThTP as a stress alarmone in plant and fungal cells.

Experimental Protocols: Analysis of Thiamine Derivatives

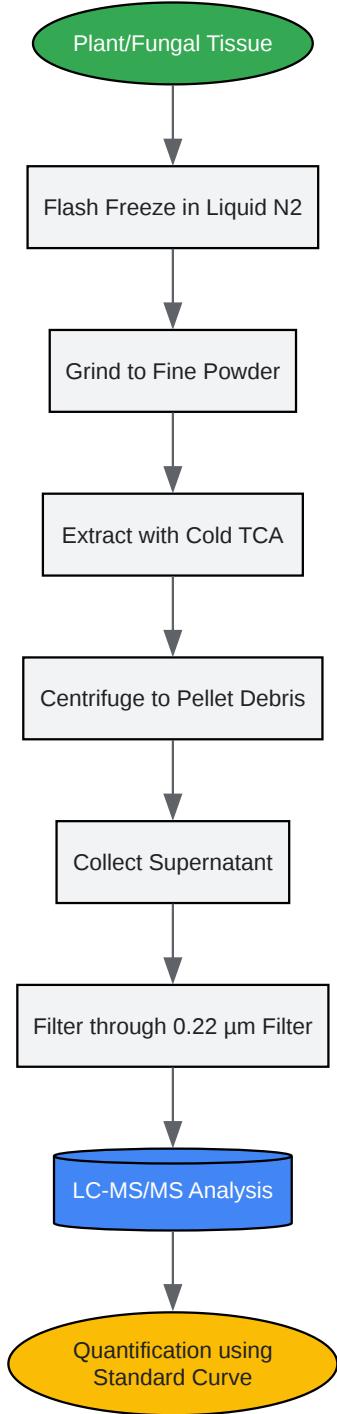
While no standardized protocol exists specifically for AThTP, methodologies for quantifying other thiamine phosphates can be adapted. The following protocol is a composite based on established LC-MS/MS methods for thiamine derivatives in plant tissues.[20][21]

7.1. Sample Preparation and Extraction

- **Harvesting:** Flash-freeze approximately 100-200 mg of plant or fungal tissue in liquid nitrogen to quench metabolic activity.
- **Homogenization:** Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
- **Extraction:** Add 1 mL of ice-cold 5% (w/v) trichloroacetic acid (TCA) to the powdered tissue. Vortex vigorously for 1 minute.
- **Incubation:** Incubate the mixture on ice for 30 minutes, with intermittent vortexing every 10 minutes.
- **Centrifugation:** Centrifuge the extract at 16,000 x g for 15 minutes at 4°C.
- **Supernatant Collection:** Carefully collect the supernatant, which contains the thiamine derivatives.
- **TCA Removal (Optional but Recommended):** To remove TCA, which can interfere with chromatography, perform a liquid-liquid extraction by adding an equal volume of water-saturated diethyl ether. Vortex and centrifuge at 2,000 x g for 5 minutes. Discard the upper ether layer. Repeat this step three times.
- **Filtration:** Filter the final aqueous extract through a 0.22 µm syringe filter into an HPLC vial.

7.2. LC-MS/MS Analysis

- **Instrumentation:** A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).


- Column: A reversed-phase C18 column suitable for polar analytes (e.g., with a polar endcapping).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from 0% to 50% B over 10 minutes to separate the polar thiamine derivatives.
- Mass Spectrometry: Operate in positive ion mode with Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each thiamine derivative, including AThTP. Note: The specific MRM transitions for AThTP would need to be determined using a pure standard.

7.3. Quantification

Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from serial dilutions of pure standards for each thiamine derivative. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Diagram: Experimental Workflow for AThTP Analysis

Workflow for AThTP Quantification

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the extraction and analysis of AThTP from biological samples.

Conclusion and Future Perspectives

Adenosine thiamine triphosphate remains a molecule of significant interest but limited understanding in the context of plant and fungal physiology. While its role as a metabolic stress signal in bacteria is established, its presence and function in eukaryotes are still largely undefined. The conflicting reports on its detection in plants highlight the need for more sensitive and targeted analytical approaches across a broader range of species and conditions.

Future research should focus on:

- Developing validated analytical methods specifically for AThTP to definitively determine its presence and concentration in various plant and fungal tissues.
- Conducting comprehensive metabolomic studies on plants and fungi subjected to a wide array of stresses, particularly those related to energy metabolism.
- Identifying and characterizing the enzymes responsible for AThTP biosynthesis and hydrolysis in plants and fungi, potentially through searching for homologs of the bacterial ThDP adenylyl transferase.
- Utilizing genetic approaches, such as generating knockout or overexpression lines for candidate biosynthetic enzymes, to elucidate the physiological function of AThTP.

Unraveling the role of AThTP could open new avenues for understanding how plants and fungi sense and respond to metabolic stress, with potential applications in crop improvement and the development of novel antifungal strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Update on Thiamine Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine_thiamine_triphosphate [chemeurope.com]
- 3. On the nature of thiamine triphosphate in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiamine in plants: aspects of its metabolism and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The importance of thiamine (vitamin B1) in plant health: From crop yield to biofortification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular ATP: a potential regulator of plant cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular ATP signaling and homeostasis in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of extracellular ATP in plants - Legume-Microbe Interactions LaboratoryLegume-Microbe Interactions Laboratory | Legume-Microbe Interactions Laboratory [staceylab.missouri.edu]
- 10. Carbon Starvation Can Induce Energy Deprivation and Loss of Fermentative Capacity in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin pre-treatment preserves viability, ATP level and catabolic capacity during carbon starvation of *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The catabolic capacity of *Saccharomyces cerevisiae* is preserved to a higher extent during carbon compared to nitrogen starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. Starvation Response of *Saccharomyces cerevisiae* Grown in Anaerobic Nitrogen- or Carbon-Limited Chemostat Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATP in Plants: Roles in Photosynthesis and Energy Production - Creative Proteomics [creative-proteomics.com]
- 16. mdpi.com [mdpi.com]
- 17. Pathogenic Fungal Sensing and Responses to Stressful Host Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Adenosine thiamine triphosphate and adenosine thiamine triphosphate hydrolase activity in animal tissues [agris.fao.org]
- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Adenosine Thiamine Triphosphate in Plant and Fungal Physiology: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1254895#adenosine-thiamine-triphosphate-in-plant-and-fungal-physiology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com